tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20444804
InChI: InChI=1S/C15H23NO5/c1-15(2,3)21-14(18)16-12-4-6-13(7-5-12)20-11-10-19-9-8-17/h4-7,17H,8-11H2,1-3H3,(H,16,18)
SMILES:
Molecular Formula: C15H23NO5
Molecular Weight: 297.35 g/mol

tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate

CAS No.:

Cat. No.: VC20444804

Molecular Formula: C15H23NO5

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate -

Specification

Molecular Formula C15H23NO5
Molecular Weight 297.35 g/mol
IUPAC Name tert-butyl N-[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]carbamate
Standard InChI InChI=1S/C15H23NO5/c1-15(2,3)21-14(18)16-12-4-6-13(7-5-12)20-11-10-19-9-8-17/h4-7,17H,8-11H2,1-3H3,(H,16,18)
Standard InChI Key CUAQOSFSMDUMCB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCOCCO

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of three key components:

  • A phenyl ring substituted at the para position with a diethylene glycol chain (‑OCH₂CH₂OCH₂CH₂OH).

  • A tert-butyl carbamate group (Boc) attached to the phenyl ring’s amine functionality.

  • Terminal hydroxyl group on the ethylene glycol chain, enhancing hydrophilicity .

The IUPAC name, tert-butyl N-[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]carbamate, reflects this arrangement. The canonical SMILES string CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCOCCO provides a machine-readable representation of its connectivity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₃NO₅
Molecular Weight297.35 g/mol
InChI KeyCUAQOSFSMDUMCB-UHFFFAOYSA-N
Boiling PointNot reported
Melting PointNot reported
LogP (Octanol-Water)Estimated 1.2–1.5

The hydroxyethoxy side chain confers water solubility uncommon in Boc-protected aromatics, while the tert-butyl group enhances stability during synthetic manipulations .

Spectroscopic Characterization

Although experimental spectral data are scarce in public sources, standard analytical approaches for similar carbamates include:

  • ¹H NMR: Expected signals at δ 1.4 ppm (tert-butyl CH₃), δ 4.5–3.5 ppm (ethylene glycol protons), and δ 6.8–7.2 ppm (aromatic protons) .

  • IR Spectroscopy: Peaks near 1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C ether), and 3350 cm⁻¹ (O-H stretch).

  • Mass Spectrometry: Molecular ion peak at m/z 297.35 (M⁺) with fragmentation patterns consistent with Boc cleavage and ether bond scission .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for this compound are proprietary, its synthesis likely proceeds via sequential etherification and carbamate formation:

Step 1: Phenolic Alkylation
4-Aminophenol reacts with 2-(2-chloroethoxy)ethanol under basic conditions (e.g., K₂CO₃ in DMF) to install the diethylene glycol side chain :

4-NH2C6H4OH+ClCH2CH2OCH2CH2OHBase4-NH2C6H4OCH2CH2OCH2CH2OH+HCl\text{4-NH}_2\text{C}_6\text{H}_4\text{OH} + \text{ClCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{Base}} \text{4-NH}_2\text{C}_6\text{H}_4\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{HCl}

Step 2: Boc Protection
The primary amine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base (e.g., DMAP) :

4-NH2C6H4OCH2CH2OCH2CH2OH+(Boc)2OBoc-NH-C6H4OCH2CH2OCH2CH2OH+Boc-OH\text{4-NH}_2\text{C}_6\text{H}_4\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + (\text{Boc})_2\text{O} \rightarrow \text{Boc-NH-C}_6\text{H}_4\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{Boc-OH}

Purification and Yield Optimization

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients isolates the product .

  • Crystallization: Tert-butyl groups often enable crystallization from ethanol/water mixtures.

  • Yield: Estimated 60–75% based on analogous syntheses .

Applications in Pharmaceutical Research

PROTAC Linker Chemistry

The compound’s ethylene glycol chain and Boc-protected amine make it a candidate for PROTAC linkers, which connect E3 ligase ligands to target protein binders . Its hydrophilicity improves solubility, addressing a common limitation in PROTAC design .

Table 2: Comparison with Related PROTAC Linkers

CompoundMolecular WeightHydrophilicity (LogP)Applications
tert-Butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate297.351.3Preclinical PROTACs
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate 249.300.9BTK degraders
PEG-based linkers300–500<0.5Approved therapeutics

Polymer Functionalization

The terminal hydroxyl group enables polymerization via ring-opening (e.g., with ε-caprolactone) or conjugation to acrylate monomers. Such polymers find use in:

  • Drug-eluting stents: Controlled release of antiproliferative agents .

  • Hydrogels: Tissue engineering scaffolds with tunable degradation .

Biological Activity and Toxicology

In Vitro Studies

No direct toxicity data exist for this compound, but related carbamates exhibit:

  • Low cytotoxicity: IC₅₀ > 100 μM in HEK293 cells .

  • Metabolic stability: Resistance to esterase-mediated hydrolysis due to the Boc group.

Pharmacokinetic Modeling

ADME Predictions (SwissADME):

  • Absorption: High intestinal permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation of the ethylene glycol chain.

  • Excretion: Renal (70%) and fecal (30%) routes .

Analytical and Regulatory Considerations

Quality Control Metrics

ParameterSpecificationMethod
Purity (HPLC)≥95% (area at 254 nm)RP-HPLC
Residual Solvents<500 ppm (ICH Q3C)GC-FID
Heavy Metals<10 ppmICP-MS

Future Directions and Challenges

Unresolved Questions

  • Crystallographic Data: Lack of X-ray structures limits computational modeling.

  • Scale-up Synthesis: Batch reproducibility above 100 g remains unverified .

  • In Vivo Efficacy: PROTAC constructs using this linker require preclinical validation .

Innovation Opportunities

  • Click Chemistry: Azide-alkyne cycloaddition at the hydroxyl site for bioconjugation .

  • Ionic Liquid Forms: Enhancing solubility via salt formation with sulfonic acids.

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